molecular formula C14H11N3O B12832852 N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide

N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide

Cat. No.: B12832852
M. Wt: 237.26 g/mol
InChI Key: NKLJGZJKGQQLOD-UHFFFAOYSA-N
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Description

N-Phenylpyrazolo[1,5-a]pyridine-2-carboxamide is a chemical compound based on the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry and drug discovery. This fused bicyclic heterocyclic system is characterized by its planar and rigid framework, which allows for optimal interactions with biological targets. Compounds featuring this core structure have demonstrated significant potential across multiple research domains, primarily due to their versatile synthetic accessibility and ability to be functionalized at various positions. In pharmaceutical research, the pyrazolo[1,5-a]pyridine scaffold is recognized as a dipolar, bicyclic aza-aromatic system with substantial applications. Researchers have extensively explored similar carboxamide derivatives for their inhibitory activity against various enzymes and protein kinases. For instance, pyrazolo[1,5-a]pyridine-3-carboxamide analogs have been identified as potent antitubercular agents, exhibiting excellent in vitro potency against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . Furthermore, the broader class of pyrazolo-fused heterocycles is frequently investigated as kinase inhibitors, targeting key regulatory enzymes involved in cellular signalling pathways . The specific substitution pattern of the this compound structure makes it a valuable intermediate for constructing targeted libraries in structure-activity relationship (SAR) studies. Beyond its biological relevance, the pyrazolo[1,5-a]pyridine core possesses notable photophysical properties. Its dipolar nature, comprising a π-excessive five-membered ring and a π-deficient six-membered ring, makes it an attractive scaffold for developing functional materials. Researchers utilize such compounds in the design of fluorophores, sensors, and other advanced materials where intramolecular charge transfer (ICT) phenomena are desired . This product is supplied for research use only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H11N3O/c18-14(15-11-6-2-1-3-7-11)13-10-12-8-4-5-9-17(12)16-13/h1-10H,(H,15,18)

InChI Key

NKLJGZJKGQQLOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN3C=CC=CC3=C2

Origin of Product

United States

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) of N-Amino-2-iminopyridines with β-Dicarbonyl Compounds

A highly efficient and widely utilized method for synthesizing pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridine derivatives and cyclic or acyclic β-dicarbonyl compounds under oxidative conditions.

  • Reaction Conditions:

    • Reactants: N-amino-2-iminopyridine (3 mmol) and β-dicarbonyl compound (3 mmol)
    • Solvent: Ethanol (10 mL) with acetic acid (6 equivalents)
    • Atmosphere: Oxygen (1 atm)
    • Temperature: 130 °C
    • Time: 18 hours
  • Mechanism:
    The enol form of the β-dicarbonyl compound undergoes nucleophilic addition to the N-amino-2-iminopyridine, forming an intermediate adduct. This intermediate then undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine scaffold.

  • Outcome:
    This method produces pyrazolo[1,5-a]pyridines with good to excellent yields and tolerates various substituents on the pyridine ring without significant impact on the reaction efficiency.

Parameter Details
Reactants N-amino-2-iminopyridine, β-dicarbonyls
Solvent Ethanol + Acetic acid
Atmosphere Oxygen (1 atm)
Temperature 130 °C
Reaction Time 18 hours
Product Types Pyrazolo[1,5-a]pyridines, pyrido[1,2-b]indazoles
Yield Range Moderate to high (varies with substrates)

This method is well-documented in the literature and provides a straightforward route to the pyrazolo[1,5-a]pyridine core, which is a key intermediate for further functionalization to carboxamide derivatives.

Functionalization to N-Phenylpyrazolo[1,5-a]pyridine-2-carboxamide

Amidation of Pyrazolo[1,5-a]pyridine-2-carboxylic Acids

Once the pyrazolo[1,5-a]pyridine core is synthesized, the introduction of the carboxamide group at the 2-position is typically achieved via amidation of the corresponding carboxylic acid derivative.

  • General Procedure:

    • Starting from pyrazolo[1,5-a]pyridine-2-carboxylic acid, the acid is activated (commonly via carbodiimide coupling agents or acid chlorides) and then reacted with aniline or substituted anilines to form the N-phenylcarboxamide.
  • Reagents and Conditions:

    • Coupling agents: EDCI, DCC, or acid chlorides
    • Solvent: Dichloromethane, DMF, or other polar aprotic solvents
    • Temperature: Room temperature to mild heating
    • Time: Several hours to overnight
  • Outcome:
    This amidation step is generally high yielding and allows for the introduction of various phenyl substituents, enabling structural diversity.

Step Reagents/Conditions Notes
Carboxylic acid activation EDCI, DCC, or acid chloride Forms reactive intermediate
Amidation Aniline or substituted aniline Nucleophilic attack on activated acid
Solvent DCM, DMF, or similar Polar aprotic solvents preferred
Temperature RT to 50 °C Mild conditions to preserve integrity
Reaction Time 4–24 hours Depends on reagents and scale
Product This compound Target compound

This amidation strategy is supported by studies on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives and is adaptable to the 2-carboxamide analogs.

Alternative Synthetic Routes

Sonochemical One-Pot Synthesis

A green chemistry approach involves a sonochemical one-pot synthesis where 1-amino-2(1H)-pyridine-2-imine derivatives react with alkynes or alkenes under ultrasound irradiation without catalysts.

  • Advantages:

    • Catalyst-free
    • Regioselective formation of pyrazolo[1,5-a]pyridines
    • Environmentally friendly and scalable
  • Typical Conditions:

    • Equimolar reactants in suitable solvent
    • Ultrasound irradiation at ambient or slightly elevated temperature
    • Shorter reaction times compared to thermal methods

This method, while efficient for pyrazolo[1,5-a]pyridine core formation, requires subsequent functionalization steps to install the carboxamide group.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Cross-Dehydrogenative Coupling N-amino-2-iminopyridine + β-dicarbonyl Ethanol, AcOH, O2, 130 °C, 18 h High yield, broad substrate scope Requires high temperature, long time
Amidation of Carboxylic Acid Pyrazolo[1,5-a]pyridine-2-carboxylic acid + aniline Coupling agents, RT to 50 °C, 4–24 h High yield, versatile substitution Requires prior acid synthesis
Sonochemical One-Pot Synthesis 1-amino-2(1H)-pyridine-2-imine + alkynes/alkenes Ultrasound, catalyst-free, mild temp Eco-friendly, regioselective Needs further functionalization

Chemical Reactions Analysis

Types of Reactions

N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid, while reduction could produce this compound derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry Applications

N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide and its derivatives exhibit a range of pharmacological properties that make them valuable in drug development:

Anticancer Activity :
Research indicates that pyrazolo[1,5-a]pyridine derivatives possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor growth by inducing apoptosis and disrupting angiogenesis in cancer models. They have been evaluated for their efficacy against various cancer types, including ovarian and breast cancers .

Neuroprotective Effects :
Certain derivatives of pyrazolo[1,5-a]pyridine are being investigated for their neuroprotective effects. They selectively inhibit microtubule affinity-regulating kinase (MARK), which is implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition may help mitigate the progression of such disorders .

Antimicrobial Properties :
The compound has also demonstrated antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against specific pathogens is an area of ongoing research .

Material Science Applications

Beyond medicinal uses, this compound is being explored for applications in material science:

Photophysical Properties :
The compound exhibits notable photophysical characteristics that make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form stable crystals with unique conformational properties enhances its potential in solid-state applications .

Fluorophore Development :
Due to its exceptional fluorescence properties, derivatives of this compound are being investigated as potential fluorophores for biological imaging and sensors .

Synthetic Strategies

The synthesis of this compound typically involves several key steps:

  • Cyclization Reactions : The synthesis often begins with the formation of pyrazole rings through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Functionalization : Post-synthetic modifications allow for the introduction of various substituents on the pyrazole ring to enhance biological activity or alter physical properties .

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

Study Focus Findings
Anticancer EfficacyDemonstrated significant tumor size reduction in murine models of ovarian cancer.
Neuroprotective EffectsInhibition of MARK led to improved outcomes in models of Alzheimer's disease.
Antimicrobial ActivityEffective against specific bacterial strains, indicating potential for new antibiotic development.

Mechanism of Action

The mechanism of action of N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Carboxamides

Pyrazolo[1,5-a]pyrimidine derivatives share structural homology with the target compound but differ in the pyrimidine ring substitution. For example:

  • N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (C₂₀H₁₃ClF₃N₅O₂, MW: 447.80 g/mol) features a trifluoromethyl group and methoxyphenyl substituent, enhancing lipophilicity and metabolic stability .
  • 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives (e.g., compound 8a ) exhibit moderate antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL) due to hydrophobic interactions with bacterial enzymes .

Key Differences :

  • Substitutions like trifluoromethyl or methoxy groups enhance membrane permeability but may reduce aqueous solubility .
Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridines replace the pyrazole ring with an imidazole moiety. For instance:

  • 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (Ki: 13.75–99.30 mM against papain) demonstrates dual cysteine protease inhibition and antibacterial activity .
  • Imidazo[1,5-a]pyridine-2-carboxamide derivatives show enhanced entropic binding to enzymes due to conformational flexibility .

Key Differences :

  • Reduced aromaticity compared to pyrazolo-pyridines may lower thermal stability but improve solubility .
Triazolo[1,5-a]pyrimidine Carboxamides

Triazolo[1,5-a]pyrimidines incorporate a triazole ring, as seen in 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, which exhibits herbicidal and antitumor activities (IC₅₀: <10 μM in some cancer cell lines) .

Key Differences :

  • The triazole ring enhances hydrogen-bonding capacity, improving target affinity but increasing synthetic complexity .
  • These compounds often show broader spectrum bioactivity due to multiple heteroatoms .

Structural and Functional Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
N-Phenylpyrazolo[1,5-a]pyridine-2-carboxamide Pyrazolo[1,5-a]pyridine Phenyl, carboxamide 302.12 Under investigation
N-(2-Chloro-3-pyridinyl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine Chloropyridinyl, methoxyphenyl, CF₃ 447.80 Enzyme inhibition
1-(2-Pyridyl)-imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Hydroxyphenyl, pyridyl 279.30 Antibacterial (MIC₅₀: 0.6 mg/mL)
2-Amino-triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine Amino, carboxamide 206.19 Antitumor (GP: <50% at 10⁻⁵ M)

Biological Activity

N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer potential, enzymatic inhibition, and therapeutic applications, supported by recent research findings and data tables.

Structural Overview

The structure of this compound features a pyrazolo ring fused with a pyridine ring and a carboxamide functional group, which is crucial for its biological activity. The presence of the phenyl group enhances its binding affinity to various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyridine derivatives. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.3
MDA-MB-231 (Breast)12.5
A549 (Lung)26.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzymatic Inhibition

This compound has also shown potential as an inhibitor of specific enzymes involved in cancer progression.

Key Enzyme Targets

  • Aurora-A Kinase : Critical for mitotic regulation.
    • IC50: 0.16 µM
  • Cyclin-dependent Kinases (CDKs) : Involved in cell cycle control.
    • CDK2 Inhibition: IC50 = 0.95 nM

These inhibitory effects suggest that this compound could be a valuable candidate in targeted cancer therapies.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

Study 1: Antitumor Efficacy in Animal Models

A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

Study 2: Combination Therapy

In combination with standard chemotherapy agents like doxorubicin, this compound exhibited synergistic effects, leading to improved overall survival rates in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions between pyrazole precursors and activated carboxamide intermediates. Recrystallization from DMF or acetic acid is critical for purity (>95%), as evidenced by IR and NMR data confirming the absence of unreacted starting materials . For example, intermediates like 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide are recrystallized to achieve sharp melting points (e.g., 130°C) and consistent spectral profiles .
  • Data Validation : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and compare melting points with literature values (e.g., >300°C for derivatives in ).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound and its derivatives?

  • Key Peaks :

  • IR : Amide C=O stretch at ~1674–1695 cm⁻¹ and NH stretches at ~3265–3280 cm⁻¹ .
  • ¹H NMR : Pyrazole H-2 protons resonate as singlets at δ 9.45–9.48 ppm, while aromatic protons appear as multiplet clusters in δ 7.39–8.98 ppm .
  • ¹³C NMR : Amide carbonyl signals at ~168–170 ppm, with pyrimidine carbons at 105–160 ppm .
    • Contradiction Resolution : Discrepancies in integration ratios may arise from tautomerism; use variable-temperature NMR (e.g., 110°C in DMSO-d₆) to stabilize signals .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Apoptosis Assays : Derivatives like anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce mitochondrial apoptosis via p53 activation. Use Western blotting for BAX/Bcl-2 ratios and RT-PCR for p21 expression .
  • Enzyme Inhibition : Test kinase or phosphatase inhibition using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Core Modifications :

  • Position 7 : Substitution with electron-withdrawing groups (e.g., Cl, CF₃) improves metabolic stability. For example, 6-chloro derivatives show prolonged half-lives in microsomal assays .
  • Position 2 : Aryl groups (e.g., 4-nitrophenyl) enhance binding to targets like dopamine D3 receptors, as seen in compound (3) from .
    • Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with key residues in target proteins (e.g., p53) .

Q. How can conflicting data on biological activity vs. purity be resolved?

  • Case Study : A compound with >95% purity (HPLC) but low activity may contain stereochemical impurities. Use chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to confirm stereochemistry .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, H-bond donors) affecting activity .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Critical Steps :

  • Cyclization : Use Pd-catalyzed C–H arylation (e.g., with aryl halides) to construct the pyrazolo[1,5-a]pyridine core in one pot (70–85% yields) .
  • Coupling Reactions : Microwave-assisted Suzuki-Miyaura coupling reduces reaction times from hours to minutes (e.g., 30 min at 120°C) .
    • Troubleshooting : Low yields in amide coupling? Switch from EDCI/HOBt to PyBOP for sterically hindered intermediates .

Q. What computational tools predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME to calculate CYP450 inhibition risks and BOILED-Egg plots for blood-brain barrier penetration .
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORYx; validate via LC-MS/MS in hepatocyte models .

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